molecular formula C10H19NO4 B11748022 (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B11748022
M. Wt: 217.26 g/mol
InChI Key: FNYRVJJDNPAVSS-SSDOTTSWSA-N
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Description

(3R)-4-{[(tert-Butoxy)carbonyl]amino}-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 4 and a methyl group at position 3 of the butanoic acid backbone. The Boc group serves as a protective moiety for amines, enabling selective reactivity in synthetic workflows, particularly in peptide and small-molecule synthesis . The (3R)-stereochemistry is critical for its interactions in enantioselective reactions or biological systems, where stereochemical mismatches can alter binding affinities or metabolic stability.

This compound is synthesized via multi-step routes, often starting from racemic precursors. For instance, Je˛drzejczak et al. () described the synthesis of a benzyl-substituted analog through hydrolysis of ethyl (±)-3-nitromethyl-4-phenylbutanoate, followed by catalytic hydrogenation and Boc protection . Similar methodologies are likely applicable to the methyl-substituted variant.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

FNYRVJJDNPAVSS-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Boc Anhydride ((Boc)₂O) Amination

The most widely reported method involves reacting 4-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic acetone-water system. Triethylamine (Et₃N) catalyzes the reaction by deprotonating the amine, enabling nucleophilic attack on (Boc)₂O.

Procedure :

  • Dissolve 4-amino-3-methylbutanoic acid (20 mmol) in acetone (40 mL) and water (4 mL).

  • Add Et₃N (2.2 equiv) at 0°C under stirring.

  • Introduce (Boc)₂O (1.1 equiv) dropwise, maintaining temperatures between 0–25°C.

  • Stir for 0.5–4 hours, then concentrate under reduced pressure.

  • Acidify the aqueous layer to pH 2–3 with dilute HCl, extract with ethyl acetate, and crystallize using ethyl acetate/petroleum ether.

Yield Optimization :

  • Temperature : Reactions at 25°C achieve 85–90% yields within 4 hours, whereas 0°C conditions require extended times (8–12 hours) for comparable efficiency.

  • Solvent Ratio : A 10:1 acetone-to-water ratio maximizes solubility of both the amino acid and Boc reagent.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., acetone, THF) enhance (Boc)₂O reactivity by stabilizing the transition state. Protic solvents (e.g., water) are limited to <10% v/v to prevent hydrolysis.

Solvent Performance Comparison :

SolventYield (%)Purity (%)Reaction Time (h)
Acetone/Water90984
THF85956
DMF78928

Data extrapolated from and.

Analytical Validation

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient (95–5% over 20 min), retention time = 12.3 min.

  • ¹H NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 1.15 (d, J = 6.8 Hz, 3H, CH₃), 2.35–2.45 (m, 2H, CH₂).

Crystallization Techniques

Crystallization from ethyl acetate/petroleum ether (1:2) yields needle-like crystals with 99% enantiomeric excess (ee), confirmed by chiral HPLC.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CN1793110A implies feasibility for continuous processing:

  • Residence Time : 10–15 minutes at 50°C.

  • Output : 1 kg/h with 88% yield.

Waste Management

  • Solvent Recovery : >90% acetone recycled via distillation.

  • Byproduct (tert-butanol) : Neutralized with HCl and incinerated .

Chemical Reactions Analysis

Types of Reactions

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The primary application of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in its role as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions, making it a valuable building block for drug development.

  • Synthesis of Peptides : The Boc protecting group is widely used to protect amine functionalities during peptide synthesis. This compound can be incorporated into peptide sequences, enhancing the stability and solubility of the resulting peptides .
  • Drug Development : Research indicates that derivatives of this compound may exhibit biological activities relevant to therapeutic applications, such as anti-inflammatory or anticancer properties. Interaction studies are essential for elucidating these potential effects.

Biochemical Research

In biochemical studies, this compound serves as a model compound for investigating enzyme interactions and metabolic pathways.

  • Enzyme Interaction Studies : The compound can be utilized to study binding affinities with specific enzymes or receptors, contributing to a better understanding of metabolic processes. These studies are crucial for drug design and understanding biological mechanisms at the molecular level.
  • Metabolic Pathway Analysis : By incorporating this compound into metabolic studies, researchers can trace its pathway and assess its role within biological systems, providing insights into amino acid metabolism and related disorders.

Chemical Synthesis

The compound is also significant in organic chemistry due to its reactivity and ability to participate in various synthetic transformations.

  • Reactivity : The functional groups present in this compound allow it to undergo nucleophilic substitutions and other reactions typical for amino acids. This property is leveraged in synthesizing more complex organic molecules .
  • Protecting Group Strategy : The Boc group is particularly advantageous because it can be easily removed under mild conditions, allowing for selective deprotection during multi-step synthesis processes .

Mechanism of Action

The mechanism of action of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic/Functional Groups

Key Compounds :

Compound Name Substituent at Position 4 CAS Number Molecular Formula Molecular Weight Reference
(3R)-3-[(Boc)amino]-4-(naphthalen-1-yl)butanoic acid Naphthalen-1-yl N/A C₂₀H₂₃NO₄ 341.41 g/mol
(3R)-3-[(Boc)amino]-4-(2,4,5-trifluorophenyl)butanoic acid 2,4,5-Trifluorophenyl 212322-56-0 C₁₅H₁₇F₃NO₄ 344.30 g/mol
(3R)-3-[(Boc)amino]-4-(thiophen-3-yl)butanoic acid Thiophen-3-yl 269726-92-3 C₁₄H₂₀N₂O₄S 312.38 g/mol

Analysis :

  • In contrast, the 2,4,5-trifluorophenyl group () increases electronegativity, improving metabolic stability and binding to hydrophobic pockets in proteins . The thiophen-3-yl substituent () adds sulfur-mediated polar interactions, which may influence redox properties or metal coordination .
  • Applications : Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) are prioritized in drug discovery for their enhanced bioavailability and resistance to oxidative metabolism . Thiophene-containing variants are explored in materials science due to their conjugated π-systems .

Stereochemical and Backbone Modifications

Key Compounds :

Compound Name Stereochemistry/Backbone CAS Number Application Reference
(2S,3R)-2-((Boc)(methyl)amino)-3-hydroxybutanoic acid 2S,3R configuration 101759-72-2 Peptide synthesis
(2R,3S)-2-((Boc)amino)-3-methylpentanoic acid Branched pentanoic acid 55780-90-0 Chiral intermediates
trans-3-{[(Boc)amino]cyclopentane-1-carboxylic acid Cyclopentane backbone 1245614-69-0 Conformational studies

Analysis :

  • Stereochemistry: The (2S,3R)-configured hydroxybutanoic acid () introduces a hydroxyl group, enabling hydrogen bonding in peptide chains, whereas the (3R)-methylbutanoic acid lacks this feature, limiting its utility in certain stereoselective syntheses .
  • Backbone Flexibility: Cyclopentane or cyclohexane analogs () restrict conformational freedom, making them valuable in probing receptor-binding site geometries . In contrast, the linear butanoic acid scaffold offers greater flexibility for functional group display.

Functional Group Modifications

Key Compounds :

Compound Name Functional Group Variation CAS Number Key Property Reference
Ethyl 4-((Boc)amino)-3-oxobutanoate Ketone at position 3 67706-68-7 Electrophilic reactivity
(3R)-3-[(Boc)(methyl)amino]butanoic acid N-methylated Boc group 914461-60-2 Reduced hydrogen bonding

Analysis :

  • Ketone Functionality: The 3-oxobutanoate ester () introduces a reactive ketone, enabling nucleophilic additions or condensations, unlike the parent carboxylic acid .
  • N-Methylation : Methylation of the Boc-protected amine () sterically shields the nitrogen, reducing its nucleophilicity and altering solubility .

Biological Activity

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid, commonly referred to as Boc-3-methyl-L-valine, is a chiral amino acid derivative with significant implications in biochemical and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to safeguard amines during various reactions. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

  • Molecular Formula : C10_{10}H19_{19}NO4_{4}
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 259857-57-3
  • Density : 1.081 g/cm³ (predicted)
  • Boiling Point : 363.2 °C (predicted)
  • pKa : 4.72 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Although specific interaction data may be limited, similar compounds have been studied for their binding affinities and effects on biological systems.

Key Biological Interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways that are critical for cellular function.
  • Receptor Binding : Its structural characteristics allow it to bind to specific receptors, potentially modulating physiological responses.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acidC10_{10}H21_{21}NO5_{5}Contains a hydroxyl group, increasing polarity and potential solubility.
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC10_{10}H19_{19}NO5_{5}Hydroxyl group present; may exhibit different biological activities.
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC10_{10}H19_{19}NO5_{5}Structural isomer with potential differences in biological effects due to stereochemistry.
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acidC11_{11}H23_{23}NO5_{5}Contains a methoxy group which may influence reactivity and interactions.

Case Studies and Research Findings

  • Analgesic Properties :
    A study highlighted the potential of soluble epoxide hydrolase inhibitors (sEHIs), which share structural similarities with Boc-3-methyl-L-valine, in reducing inflammatory and neuropathic pain without the addictive potential of opioids. This suggests that compounds like Boc-3-methyl-L-valine could be explored for similar therapeutic applications .
  • Metabolic Pathway Modulation :
    Research indicates that derivatives of amino acids can significantly influence metabolic pathways by acting on specific enzymes involved in lipid metabolism. The modulation of these pathways is critical for developing treatments for conditions like obesity and diabetes .

Q & A

Q. What are the standard synthetic routes for (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid?

The synthesis typically involves three key steps: (1) Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions, (2) stereoselective coupling of the methyl-substituted butanoic acid backbone, and (3) acid-catalyzed deprotection or functionalization. For example, Boc-protected intermediates are often synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by purification via silica gel chromatography or HPLC to isolate the enantiomerically pure product . Reaction yields can be optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DMF or THF).

Q. How is the stereochemical integrity of the compound maintained during synthesis?

Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical for preserving the (3R)-configuration. Optical rotation measurements and circular dichroism (CD) spectroscopy validate enantiomeric purity. For instance, intermediates with fluorophenyl substituents (e.g., in DPP4 inhibitors) require rigorous monitoring of stereochemistry using chiral columns (Chiralpak IA/IB) to ensure >99% enantiomeric excess .

Q. What are the primary applications of this compound in medicinal chemistry?

This Boc-protected amino acid is a key intermediate in synthesizing peptidomimetics and enzyme inhibitors. For example, analogs like (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid are used to develop dipeptidyl peptidase-4 (DPP4) inhibitors (e.g., sitagliptin) for type 2 diabetes therapy . Its methyl group enhances metabolic stability, while the Boc group facilitates selective deprotection during solid-phase peptide synthesis .

Advanced Research Questions

Q. How do substituents on the aromatic ring (e.g., fluorine) affect bioactivity and binding affinity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 2,4,5-trifluorophenyl) enhance target binding by modulating electron density and steric interactions. Fluorine substituents at meta/para positions improve metabolic stability and reduce off-target effects in enzyme inhibitors. Comparative studies with difluorophenyl analogs show a 10–20% increase in DPP4 inhibition potency due to optimized hydrophobic interactions .

Q. What analytical techniques resolve contradictions in reported reaction yields or purity data?

Discrepancies often arise from residual solvents or diastereomeric impurities. Advanced methods include:

  • 2D NMR (HSQC, HMBC) to confirm regiochemistry and detect trace impurities.
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • Dynamic light scattering (DLS) to assess aggregation in solution-phase reactions. For example, conflicting LC-MS data on coupling efficiency can be resolved by spiking reactions with isotopically labeled standards .

Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

Optimize activation reagents (e.g., HATU vs. PyBOP) and solvent systems (e.g., DCM/DMF mixtures). Pre-activation of the carboxylic acid with oxyma pure reduces racemization. Microwave-assisted SPPS at 50°C enhances coupling rates (90–95% yield) while maintaining stereochemical integrity. Post-coupling washes with 20% piperidine in DMF remove unreacted species .

Q. How can researchers address discrepancies in reported biological activities across studies?

Contradictory data may stem from assay variability (e.g., enzyme source, buffer pH). Standardized protocols using recombinant enzymes (e.g., human DPP4 expressed in HEK293 cells) and kinetic assays (e.g., continuous fluorometric monitoring) improve reproducibility. Meta-analyses of IC₅₀ values across studies can identify outliers due to impurities or solvent effects .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Characterization

ParameterTechniqueExample Application
PurityHPLC (C18 column)Detects diastereomers (LOD: 0.1%)
StereochemistryChiral HPLC (Chiralpak IA)Confirms >99% ee
Molecular WeightHRMS (ESI+)Exact mass verification
Functional GroupsFT-IRValidates Boc and carboxyl groups

Q. Table 2: Optimization of Coupling Reactions

ConditionOptimal RangeImpact on Yield
Temperature0–25°CMinimizes racemization
SolventDMF/THF (3:1)Balances solubility and reactivity
Activation ReagentHATU/Oxyma Pure95% coupling efficiency
Reaction Time2–4 hoursPrevents side reactions

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